molecular formula C38H46F4N6O9S B15150234 26-tert-butyl-N-[2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxamide

26-tert-butyl-N-[2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxamide

Cat. No.: B15150234
M. Wt: 838.9 g/mol
InChI Key: MLSQGNCUYAMAHD-UHFFFAOYSA-N
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Description

The compound “26-tert-butyl-N-[2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxamide” is a highly complex organic molecule. It features multiple functional groups, including difluoromethyl, sulfonylcarbamoyl, and cyclopropyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of cyclopropyl rings, introduction of difluoromethyl groups, and the incorporation of sulfonylcarbamoyl functionalities. Each step requires specific reagents and conditions, such as:

    Cyclopropyl Ring Formation: This might involve cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Difluoromethyl Group Introduction: This could be achieved using difluoromethylating agents like difluoromethyl iodide or difluoromethyl sulfone.

    Sulfonylcarbamoyl Group Incorporation: This step might involve the use of sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of such a compound would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the difluoromethyl group to form difluoromethyl alcohols or acids.

    Reduction: Reduction of the sulfonylcarbamoyl group to form amines.

    Substitution: Nucleophilic substitution reactions at the cyclopropyl rings or difluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield difluoromethyl alcohols, while reduction could produce amines.

Scientific Research Applications

The compound’s unique structure makes it valuable in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving difluoromethyl groups.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might bind to enzymes or receptors, altering their activity and affecting biological pathways. The difluoromethyl and sulfonylcarbamoyl groups could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    26-tert-butyl-N-[2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxamide: Similar compounds might include those with similar functional groups or structural motifs, such as other difluoromethylated cyclopropyl compounds or sulfonylcarbamoyl derivatives.

Uniqueness

The uniqueness of the compound lies in its combination of multiple functional groups and complex structure, which might confer unique chemical and biological properties not found in simpler molecules.

Properties

Molecular Formula

C38H46F4N6O9S

Molecular Weight

838.9 g/mol

IUPAC Name

26-tert-butyl-N-[2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxamide

InChI

InChI=1S/C38H46F4N6O9S/c1-35(2,3)28-32(50)48-19-20(17-24(48)30(49)46-37(18-21(37)29(39)40)33(51)47-58(53,54)36(4)14-15-36)56-31-27(43-22-9-5-6-10-23(22)44-31)38(41,42)13-8-16-55-25-11-7-12-26(25)57-34(52)45-28/h5-6,8-10,13,20-21,24-26,28-29H,7,11-12,14-19H2,1-4H3,(H,45,52)(H,46,49)(H,47,51)

InChI Key

MLSQGNCUYAMAHD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)S(=O)(=O)NC(=O)C2(CC2C(F)F)NC(=O)C3CC4CN3C(=O)C(NC(=O)OC5CCCC5OCC=CC(C6=NC7=CC=CC=C7N=C6O4)(F)F)C(C)(C)C

Origin of Product

United States

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